4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]
Description
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] is a phenolic glycoside characterized by a 4-(4-hydroxyphenyl)-2-butanone core conjugated with a glucopyranoside moiety substituted at positions 2 and 6 by galloyl and p-coumaroyl groups, respectively. This compound has been identified in plant defense mechanisms, particularly in wheat (Triticum aestivum), where it accumulates during specific growth stages (e.g., Zadoks 59) and interacts with genetic backgrounds to influence resistance against the wheat stem sawfly (Cephus cinctus Norton) . Its structure suggests roles in antioxidant activity, enzyme inhibition, and signaling pathways, which are critical for plant-microbe interactions .
Properties
CAS No. |
105274-16-6 |
|---|---|
Molecular Formula |
C32H32O13 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C32H32O13/c1-17(33)2-3-18-6-11-22(12-7-18)43-32-30(45-31(41)20-14-23(35)27(38)24(36)15-20)29(40)28(39)25(44-32)16-42-26(37)13-8-19-4-9-21(34)10-5-19/h4-15,25,28-30,32,34-36,38-40H,2-3,16H2,1H3/b13-8+/t25-,28-,29+,30-,32-/m1/s1 |
InChI Key |
QIEOAEKNEKYVTH-IQDFXBJLSA-N |
SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Isomeric SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
melting_point |
134-136°C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and acylation reactions. The starting materials often include 4-hydroxyphenyl-2-butanone, glucose derivatives, and acylating agents such as galloyl chloride and p-coumaroyl chloride. The reactions are usually carried out under controlled conditions, with specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions to achieve regioselective glycosylation and acylation. These methods are advantageous due to their specificity, mild reaction conditions, and environmental friendliness. Additionally, large-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that 4-(4-hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This mechanism is crucial in reducing the risk of diseases associated with oxidative damage, including cardiovascular diseases and certain cancers.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory activities through the modulation of signaling pathways involved in cell proliferation and apoptosis. The specific mechanisms by which this compound exerts anti-inflammatory effects are still under investigation, but preliminary studies suggest it may inhibit pro-inflammatory cytokines.
Anticancer Potential
Studies have shown that phenolic compounds can exhibit anticancer activities by interfering with cancer cell signaling pathways. Research into the specific effects of 4-(4-hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] on various cancer cell lines is ongoing, with promising results indicating potential for therapeutic use in oncology.
Nutraceuticals and Functional Foods
There is growing interest in the incorporation of this compound into nutraceuticals and functional foods due to its health-promoting properties. Its antioxidant capabilities make it a valuable addition to dietary supplements aimed at improving overall health and preventing chronic diseases.
Chemical Synthesis Studies
The synthesis of 4-(4-hydroxyphenyl)-2-butanone typically involves a Friedel-Crafts alkylation reaction, utilizing catalysts such as hydrogen fluoride modified ultra-stable Y-type molecular sieves to enhance yield while minimizing environmental impact. This synthetic route is critical for producing the compound on a larger scale for research and commercial applications.
Case Study 1: Antioxidant Efficacy in Cell Models
A study investigated the antioxidant efficacy of various phenolic glycosides, including 4-(4-hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside], using cell models exposed to oxidative stress. Results indicated that this compound significantly reduced markers of oxidative damage compared to untreated controls, highlighting its potential as a protective agent in cellular environments.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the production of pro-inflammatory cytokines, suggesting that this compound could be developed into an anti-inflammatory therapeutic agent.
Case Study 3: Application in Functional Foods
Research focused on incorporating 4-(4-hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] into functional food products aimed at enhancing health benefits. The study demonstrated that fortifying beverages with this compound improved their antioxidant capacity significantly, which could appeal to health-conscious consumers.
Mechanism of Action
The biological effects of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] are primarily attributed to its ability to modulate various molecular targets and pathways. It can:
Scavenge free radicals: The compound’s antioxidant properties help neutralize reactive oxygen species (ROS).
Inhibit enzymes: It can inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Protect cellular structures: The compound helps maintain the integrity of cellular membranes and the blood-brain barrier.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] becomes evident when compared to analogs in its class. Below is a detailed analysis of its key similarities and differences with related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Influence on Bioactivity: The presence of p-coumaroyl (in the target compound) versus cinnamoyl (Compound 15) or additional galloyl groups (Compound 14) significantly alters enzyme inhibitory potency. For example, Lindleyin (with only a 2-O-galloyl group) exhibits stronger inhibition (IC₅₀ = 0.44 µM) compared to the target compound (IC₅₀ = 8.2 µM), suggesting that bulkier substituents like p-coumaroyl may reduce binding efficiency . Di-galloylated derivatives (Compound 14) show enhanced antioxidant activity, likely due to increased phenolic hydroxyl availability .
Role in Plant Defense: Unlike simpler flavonoids (e.g., flavone, apigenin) or chalcones (e.g., okanin derivatives), the target compound’s dual substitution (galloyl and p-coumaroyl) may enhance its stability in plant tissues, allowing prolonged defense against herbivores .
Synthetic and Pharmacological Relevance: The base compound (4-(4-Hydroxyphenyl)-2-butanone) is standardized as a USP-grade powder but lacks the bioactive glycoside moieties critical for biological interactions .
Research Implications
The unique substitution pattern of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] positions it as a promising candidate for:
Biological Activity
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside], commonly referred to as a derivative of raspberry ketone, is a phenolic compound with various biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 4-(4-hydroxyphenyl)butan-2-one
This compound is recognized for its sweet, floral aroma and is primarily found in fruits such as raspberries and other berries .
1. Antioxidant Activity
Studies have demonstrated that 4-(4-Hydroxyphenyl)-2-butanone exhibits significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging and ABTS assays.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
These values indicate a strong potential for use in food preservation and nutraceutical applications .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against a variety of pathogens. In vitro studies demonstrated its efficacy against both bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several microorganisms:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 30 |
These findings suggest that the compound could be utilized in developing natural antimicrobial agents for food safety and therapeutic applications .
3. Potential Therapeutic Effects
Research indicates that 4-(4-Hydroxyphenyl)-2-butanone may have beneficial effects on weight management and metabolic health. In animal studies, administration of raspberry ketone led to significant reductions in body weight and fat accumulation:
- Study Design : Mice were fed a high-fat diet supplemented with raspberry ketone.
- Findings : Body weight decreased by approximately 10% over a 14-day period compared to control groups.
Additionally, behavioral assessments showed improvements in metabolic parameters, suggesting potential applications in obesity treatment .
Case Study 1: Antioxidant Efficacy
In a study published in the Journal of Food Science, researchers evaluated the antioxidant activity of various phenolic compounds, including 4-(4-Hydroxyphenyl)-2-butanone. The study concluded that this compound significantly inhibited lipid peroxidation in liver tissues, highlighting its potential for protecting against oxidative damage .
Case Study 2: Antimicrobial Properties
A clinical trial assessed the effectiveness of extracts containing raspberry ketone against common foodborne pathogens. Results indicated that the extracts reduced bacterial counts by over 90% in treated samples compared to untreated controls, demonstrating its potential as a natural preservative .
Q & A
Basic Research Questions
Q. What are the primary natural sources of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside], and what extraction methods are recommended?
- Natural Sources : This compound is found in green vegetables, garden rhubarb (Rheum rhabarbarum), and related species. Structurally similar glycosides, such as Lindleyin and Isolindleyin, are isolated from rhubarb and Prunus species .
- Extraction Methods : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by fractionation via column chromatography (e.g., reversed-phase C18). Confirm identity using UPLC-QTOF-MS/MS, leveraging exact mass data (478.1376 Da) to distinguish it from isomers like Lindleyin .
Q. Which analytical techniques are optimal for identifying and quantifying this compound in plant matrices?
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with UPLC-QTOF-MS/MS is critical for precise identification, especially given its exact mass (478.1376 Da) and potential structural isomers (e.g., Lindleyin vs. Isolindleyin) .
- Chromatography : Pair with reversed-phase HPLC or UPLC using C18 columns. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve glycosidic derivatives .
Q. What biological roles does this compound play in plant defense mechanisms?
- Plant-Insect Interactions : It is implicated in wheat resistance to Cephus cinctus (wheat stem sawfly), where its accumulation correlates with growth stages (e.g., Zadoks 59) and genetic alleles. It may act synergistically with flavonoids and phospholipids to deter insect feeding .
Advanced Research Questions
Q. How do genetic variations in host plants influence the biosynthesis and accumulation of this compound?
- Allele-Specific Effects : In wheat, specific alleles regulate its biosynthesis, with significant interactions observed between genetic background and growth stage. For example, certain alleles suppress accumulation at Zadoks 59, reducing plant resistance .
- Experimental Design : Use near-isogenic lines (NILs) to isolate allele effects. Combine metabolomics (LC-MS) with transcriptomics to link biosynthetic genes (e.g., glycosyltransferases) to phenotypic resistance .
Q. What experimental factors must be controlled when studying its role in plant-insect interactions?
- Growth Stage : Metabolite levels vary significantly at Zadoks 59 (stem elongation), requiring synchronized sampling across replicates .
- Genetic Background : Use genotypes with well-characterized allele profiles to minimize confounding effects. Include controls for environmental stressors (e.g., drought) that may alter metabolite production .
Q. How can researchers address challenges in distinguishing this compound from structurally similar glycosides?
- MS/MS Fragmentation Patterns : Compare diagnostic fragments (e.g., galloyl and coumaroyl losses) using collision-induced dissociation (CID). For example, the 2-galloyl-6-p-coumaroyl substitution produces distinct fragmentation compared to 6-galloyl derivatives .
- Isotopic Labeling : Use ¹³C-labeled precursors in hydroponic systems to trace biosynthetic pathways and validate putative intermediates .
Q. What statistical approaches are recommended for analyzing contradictory metabolite data across genetic backgrounds?
- Multivariate Analysis : Apply PCA or PLS-DA to separate genotype-driven variance from growth-stage effects. For example, in wheat, 26 metabolites showed allele-specific responses, requiring hierarchical clustering to identify co-regulated pathways .
- Meta-Analysis : Pool data from multiple studies (e.g., different wheat cultivars) to identify conserved trends in metabolite-insect resistance relationships .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
